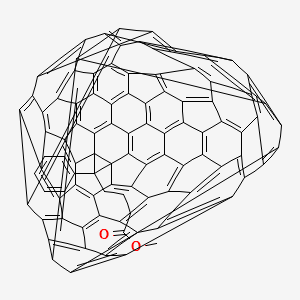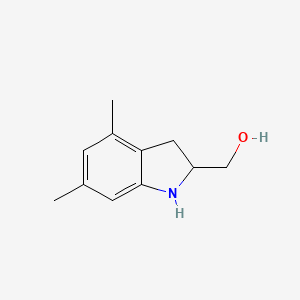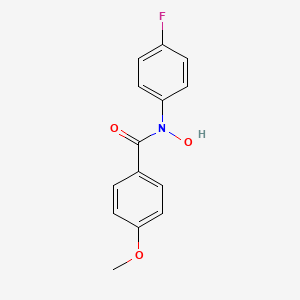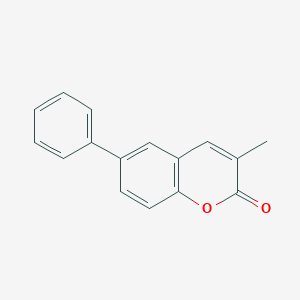![molecular formula C22H22Cl2N2 B12605021 1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride CAS No. 914390-72-0](/img/structure/B12605021.png)
1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4’-bipyridin-1-ium dichloride is a complex organic compound with a unique structure that combines a naphthalene moiety with a bipyridinium core
Méthodes De Préparation
The synthesis of 1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4’-bipyridin-1-ium dichloride typically involves a multi-step process. One common method includes the reaction of naphthalen-2-ylmethyl chloride with 1-methyl-4,4’-bipyridine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like acetonitrile. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced bipyridinium derivatives.
Applications De Recherche Scientifique
1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4’-bipyridin-1-ium dichloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4’-bipyridin-1-ium dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4’-bipyridin-1-ium dichloride can be compared with other similar compounds, such as:
1-Methyl-4,4’-bipyridinium dichloride: Lacks the naphthalene moiety, resulting in different chemical and biological properties.
Naphthalen-2-ylmethyl chloride: Contains the naphthalene moiety but lacks the bipyridinium core, leading to different reactivity and applications.
1-Methyl-1-[(naphthalen-1-yl)methyl]-1,2-dihydro-4,4’-bipyridin-1-ium dichloride: Similar structure but with a different position of the naphthalene moiety, affecting its chemical behavior and biological activity.
Propriétés
Numéro CAS |
914390-72-0 |
|---|---|
Formule moléculaire |
C22H22Cl2N2 |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
1-methyl-1-(naphthalen-2-ylmethyl)-4-pyridin-1-ium-4-yl-2H-pyridin-1-ium;dichloride |
InChI |
InChI=1S/C22H21N2.2ClH/c1-24(14-10-21(11-15-24)20-8-12-23-13-9-20)17-18-6-7-19-4-2-3-5-22(19)16-18;;/h2-14,16H,15,17H2,1H3;2*1H/q+1;;/p-1 |
Clé InChI |
CEAVBTALOUKTOV-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CC=C(C=C1)C2=CC=[NH+]C=C2)CC3=CC4=CC=CC=C4C=C3.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)](/img/structure/B12604939.png)




![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine](/img/structure/B12604977.png)
![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)
![[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12604997.png)


![1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one](/img/structure/B12605025.png)
![N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12605027.png)
![4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605028.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)
